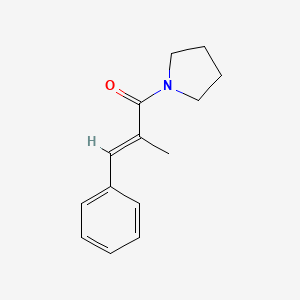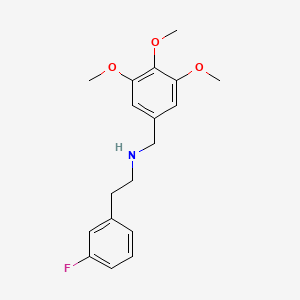
1-(2-methyl-3-phenylacryloyl)pyrrolidine
Descripción general
Descripción
1-(2-methyl-3-phenylacryloyl)pyrrolidine, also known as MPAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAP is a pyrrolidine derivative, and its synthesis and mechanism of action have been extensively studied.
Mecanismo De Acción
1-(2-methyl-3-phenylacryloyl)pyrrolidine acts as a selective dopamine D3 receptor antagonist. It has been shown to have high affinity and selectivity for the D3 receptor, which is primarily located in the mesolimbic and mesocortical dopamine pathways in the brain. By blocking the D3 receptor, this compound may modulate dopamine transmission and affect behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase dopamine release in the prefrontal cortex and striatum, which may contribute to its therapeutic effects. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-methyl-3-phenylacryloyl)pyrrolidine has several advantages for lab experiments. It is a highly selective D3 receptor antagonist, which allows for specific modulation of dopamine transmission. This compound has also been shown to have low toxicity and good bioavailability. However, one limitation of this compound is that it is a relatively new compound, and its long-term effects are not yet fully understood.
Direcciones Futuras
There are several future directions for research on 1-(2-methyl-3-phenylacryloyl)pyrrolidine. One area of interest is its potential use in the treatment of addiction. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have applications in the treatment of substance use disorders. Another area of interest is its potential use in the treatment of neurodegenerative diseases. This compound has been shown to have neuroprotective effects and may have applications in the treatment of conditions such as Alzheimer's and Parkinson's. Further research is needed to fully understand the therapeutic potential of this compound and its mechanisms of action.
Conclusion:
In conclusion, this compound is a pyrrolidine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis and mechanism of action have been extensively studied, and it has been found to exhibit antipsychotic, antidepressant, and anxiolytic properties. This compound acts as a selective dopamine D3 receptor antagonist and may modulate dopamine transmission and affect behavior. This compound has several advantages for lab experiments, such as its high selectivity and low toxicity, but its long-term effects are not yet fully understood. Future research on this compound may have important implications for the treatment of addiction and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
1-(2-methyl-3-phenylacryloyl)pyrrolidine has been studied extensively for its potential therapeutic applications. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic properties. This compound has also been shown to have neuroprotective effects and may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(E)-2-methyl-3-phenyl-1-pyrrolidin-1-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-12(11-13-7-3-2-4-8-13)14(16)15-9-5-6-10-15/h2-4,7-8,11H,5-6,9-10H2,1H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNSRKLQKKRFKL-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-N-[3-(4-morpholinyl)propyl]-3-furamide](/img/structure/B4680822.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B4680823.png)
![5-{[(4,6,7-trimethyl-2-quinazolinyl)thio]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B4680835.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1-adamantanecarboxamide](/img/structure/B4680853.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide](/img/structure/B4680864.png)

![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2,5-dimethoxyphenyl)amino]acrylonitrile](/img/structure/B4680870.png)
![ethyl {[4-(2-hydroxyethyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4680879.png)
![3-chloro-N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B4680882.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[({[2-(methylthio)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4680890.png)
![N-(4-fluorophenyl)-N-[4-(3-methyl-1-piperidinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B4680895.png)
![2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-fluorophenyl)benzamide](/img/structure/B4680896.png)
![N-methyl-2-{[(4-methylphenyl)sulfonyl]amino}-N-phenylbenzamide](/img/structure/B4680898.png)
![methyl {[3-(trifluoromethyl)benzyl]thio}acetate](/img/structure/B4680905.png)